2-Chloro-5-cyclopropyl-3-methoxypyridine
Description
2-Chloro-5-cyclopropyl-3-methoxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with chlorine at position 2, a methoxy group at position 3, and a cyclopropyl moiety at position 5. Its molecular formula is C₉H₁₁ClNO, with an average molecular weight of 185.65 g/mol (calculated based on structural analogs and substituent contributions).
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyl-3-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-4-7(6-2-3-6)5-11-9(8)10/h4-6H,2-3H2,1H3 |
InChI Key |
RGUAUFPNCCKEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-3-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-cyclopropylpyridine with methanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Chloro-5-cyclopropyl-3-methoxypyridine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropyl-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-azido-5-cyclopropyl-3-methoxypyridine or 2-thio-5-cyclopropyl-3-methoxypyridine.
Oxidation: Formation of 2-chloro-5-cyclopropyl-3-formylpyridine or 2-chloro-5-cyclopropyl-3-carboxypyridine.
Reduction: Formation of 2-chloro-5-cyclopropyl-3-methoxypiperidine.
Scientific Research Applications
2-Chloro-5-cyclopropyl-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropyl-3-methoxypyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 2-Chloro-5-cyclopropyl-3-methoxypyridine with key pyridine-based analogs:
Key Observations :
- Electronic Effects : The methoxy group at position 3 (electron-donating) and chlorine at position 2 (electron-withdrawing) create a polarized electronic environment, distinct from analogs with substituents at positions 2 and 5 only.
Physicochemical Properties
While experimental data for the target compound is unavailable, trends can be inferred:
- Lipophilicity : The cyclopropyl group likely enhances lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability in biological systems compared to 2-Chloro-5-methoxypyridine (logP ~1.2–1.5) .
- Solubility : Reduced aqueous solubility is expected due to the hydrophobic cyclopropyl group, contrasting with the more polar 5-Chloro-2-methoxypyridine .
Research Findings and Implications
- Electronic Distribution Studies : Computational modeling of analogs indicates that substituent positioning significantly impacts the pyridine ring’s electron density. The target compound’s 3-methoxy group may stabilize positive charges in intermediates, aiding in catalytic reactions .
- Biological Activity: Cyclopropyl groups are known to improve metabolic stability in drug candidates. This feature could make the target compound more viable in in vivo applications compared to non-cyclopropyl analogs .
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